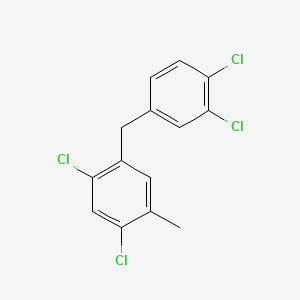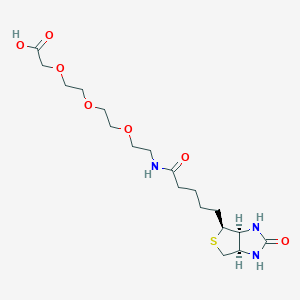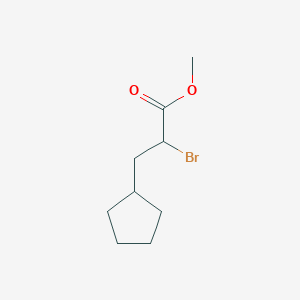
Benzene, 1,5-dichloro-2-((3,4-dichlorophenyl)methyl)-4-methyl-
概要
説明
Benzene, 1,5-dichloro-2-((3,4-dichlorophenyl)methyl)-4-methyl-: is an organic compound that belongs to the class of chlorinated aromatic hydrocarbons. This compound is characterized by the presence of multiple chlorine atoms and a methyl group attached to a benzene ring. It is used in various chemical processes and has applications in scientific research.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Benzene, 1,5-dichloro-2-((3,4-dichlorophenyl)methyl)-4-methyl- typically involves the chlorination of benzene derivatives. One common method is the Friedel-Crafts alkylation reaction, where benzene is reacted with a chlorinated alkyl halide in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction conditions often include anhydrous conditions and controlled temperatures to ensure selective chlorination.
Industrial Production Methods: Industrial production of this compound may involve large-scale chlorination processes using chlorine gas and benzene derivatives. The reaction is carried out in reactors equipped with temperature control and efficient mixing to achieve high yields and purity. The product is then purified through distillation or recrystallization.
化学反応の分析
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions, typically using strong oxidizing agents such as potassium permanganate or chromium trioxide. The oxidation can lead to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst. These reactions can convert the compound into less chlorinated or dechlorinated products.
Substitution: Nucleophilic substitution reactions are common, where the chlorine atoms can be replaced by other nucleophiles such as hydroxide ions, amines, or thiols. These reactions often require basic conditions and elevated temperatures.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, hydrogen gas with a catalyst, anhydrous conditions.
Substitution: Sodium hydroxide, ammonia, thiols, basic conditions, elevated temperatures.
Major Products Formed:
Oxidation: Carboxylic acids, ketones, aldehydes.
Reduction: Less chlorinated derivatives, dechlorinated products.
Substitution: Hydroxylated, aminated, or thiolated derivatives.
科学的研究の応用
Chemistry: This compound is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block for the preparation of pharmaceuticals, agrochemicals, and specialty chemicals.
Biology: In biological research, this compound can be used to study the effects of chlorinated aromatic hydrocarbons on biological systems. It may be used in assays to investigate enzyme interactions, cellular uptake, and metabolic pathways.
Medicine: While not directly used as a drug, this compound can be a precursor in the synthesis of medicinal compounds. It may also be used in the development of diagnostic agents or as a reference standard in analytical chemistry.
Industry: In industrial applications, this compound is used in the production of polymers, resins, and coatings. It can also be employed as a solvent or reagent in various chemical processes.
作用機序
The mechanism of action of Benzene, 1,5-dichloro-2-((3,4-dichlorophenyl)methyl)-4-methyl- involves its interaction with molecular targets such as enzymes and receptors. The chlorine atoms and the aromatic ring structure allow it to participate in electrophilic and nucleophilic reactions. It can bind to active sites of enzymes, inhibiting or modifying their activity. The compound may also interact with cellular membranes, affecting their permeability and function.
類似化合物との比較
- Benzene, 1,2-dichloro-4-methyl-
- Benzene, 1,3-dichloro-5-methyl-
- Benzene, 1,4-dichloro-2-methyl-
Comparison: Benzene, 1,5-dichloro-2-((3,4-dichlorophenyl)methyl)-4-methyl- is unique due to the specific positioning of the chlorine atoms and the methyl group. This structural arrangement influences its reactivity and interaction with other molecules. Compared to similar compounds, it may exhibit different chemical and physical properties, such as boiling point, solubility, and reactivity. The presence of multiple chlorine atoms also enhances its electrophilic nature, making it more reactive in substitution and addition reactions.
特性
IUPAC Name |
1,5-dichloro-2-[(3,4-dichlorophenyl)methyl]-4-methylbenzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10Cl4/c1-8-4-10(13(17)7-12(8)16)5-9-2-3-11(15)14(18)6-9/h2-4,6-7H,5H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KIGMDBNXQJATJR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1Cl)Cl)CC2=CC(=C(C=C2)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10Cl4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5074478 | |
| Record name | Benzene, 1,5-dichloro-2-[(3,4-dichlorophenyl)methyl]-4-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5074478 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
320.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
121107-65-1 | |
| Record name | Benzene, 1,5-dichloro-2-((3,4-dichlorophenyl)methyl)-4-methyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0121107651 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzene, 1,5-dichloro-2-[(3,4-dichlorophenyl)methyl]-4-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5074478 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![6-fluoro-3-nitro-1H-pyrrolo[3,2-b]pyridine](/img/structure/B3026932.png)
![2-methyl-1H-pyrrolo[3,2-b]pyridine-6-carboxylic acid](/img/structure/B3026933.png)
![methyl 3-formyl-1H-pyrrolo[2,3-b]pyridine-4-carboxylate](/img/structure/B3026934.png)
![3-bromo-6-fluoro-1H-pyrrolo[2,3-b]pyridine](/img/structure/B3026935.png)
![1h-Pyrrolo[3,2-b]pyridin-7-ol](/img/structure/B3026938.png)
![5-fluoro-1H-pyrrolo[2,3-c]pyridine](/img/structure/B3026939.png)
![6-Methoxy-3-nitro-1H-pyrrolo[3,2-c]pyridine](/img/structure/B3026941.png)
![4-iodo-1H,2H,3H-pyrrolo[2,3-b]pyridin-2-one](/img/structure/B3026943.png)
![6-bromo-5-fluoro-1H-pyrrolo[2,3-b]pyridine](/img/structure/B3026945.png)
![6-Bromo-2',3',5',6'-tetrahydrospiro[indoline-3,4'-pyran]-2-one](/img/structure/B3026946.png)
![4,7-Dibromo-5,6-bis(hexyloxy)benzo[c][1,2,5]thiadiazole](/img/structure/B3026948.png)

![Tetrabutylammonium (1R,2S,5R)-2-carbamoyl-7-oxo-1,6-diazabicyclo[3.2.1]octan-6-yl sulfate](/img/structure/B3026950.png)
